Rhodblock 4

Description

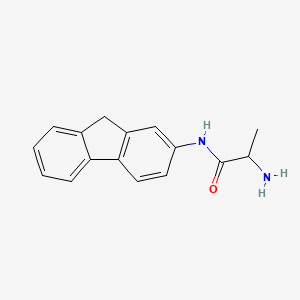

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H16N2O |

|---|---|

Molecular Weight |

252.31 g/mol |

IUPAC Name |

2-amino-N-(9H-fluoren-2-yl)propanamide |

InChI |

InChI=1S/C16H16N2O/c1-10(17)16(19)18-13-6-7-15-12(9-13)8-11-4-2-3-5-14(11)15/h2-7,9-10H,8,17H2,1H3,(H,18,19) |

InChI Key |

CITBTXVQVHJQMK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3C2)N |

Origin of Product |

United States |

Discovery and Initial Characterization of the Rhodblock Chemical Series

Methodological Framework for Identifying Pathway Modulators

The research employed a dual approach combining genetic and chemical screening methodologies to pinpoint compounds that specifically interact with the Rho signaling pathway.

The screening was conducted using Drosophila cell systems. Drosophila melanogaster (fruit flies) are a well-established model organism for genetic and chemical screening due to their conserved genetic pathways with humans, rapid life cycle, and high reproductive capacity researchgate.netbiorxiv.orgtechnologynetworks.comnih.gov. Employing Drosophila cell systems for phenotypic screening allows for high-throughput analysis and the identification of compounds that elicit specific, observable changes in cellular behavior or morphology. These phenotypes serve as readouts to infer the compound's interaction with the targeted biological pathway, in this case, the Rho signaling pathway's role in cell division nih.govbroadinstitute.orgresearchgate.netnih.govresearchgate.net.

Rationale for Targeting the Rho Signaling Pathway in Cell Division

The Rho GTPase signaling pathway is a master regulator of the actin cytoskeleton, playing a pivotal role in numerous cellular processes, including cell migration, cell adhesion, and crucially, cell division nih.govucl.ac.ukarvojournals.orgmdpi.comresearchgate.net. During mitosis and cytokinesis, Rho GTPases, particularly RhoA, are essential for the formation and constriction of the actomyosin (B1167339) contractile ring, which is responsible for physically separating the two daughter cells nih.govresearchgate.net. This pathway orchestrates the dynamic assembly and regulation of actin and myosin filaments at the cleavage furrow. Consequently, targeting the Rho pathway offers a direct means to investigate and potentially manipulate the fundamental mechanisms of cell division. Understanding how small molecules interact with this pathway can shed light on the molecular events governing cytokinesis and identify potential therapeutic avenues for conditions involving cell division defects.

Identification and Initial Grouping of Rhodblock Compounds (Rhodblocks 1-8)

Through the described chemical genetic screening approach, a series of eight novel small molecules, named Rhodblocks 1 through 8, were identified nih.govbroadinstitute.org. These compounds demonstrated the ability to modulate the Rho pathway, specifically impacting key events in cytokinesis. Further analysis revealed that several Rhodblocks interfered with the correct localization of phosphorylated myosin light chain (phospho-MRLC) at the cleavage furrow, a critical step mediated by the Rho pathway nih.govbroadinstitute.orgresearchgate.net. Rhodblock 6 was specifically identified as an inhibitor of Rho kinase (Rok), a key effector protein in the Rho pathway responsible for phosphorylating MRLC nih.govmedchemexpress.com.

The initial grouping of these compounds was informed by their synergistic interactions with RNAi targeting various Rho pathway proteins, including RhoA, the guanine (B1146940) nucleotide exchange factors (GEFs) Pebble and Diaphanous, the GTPase-activating protein (GAP) RacGAP50C, and the effector Citron kinase nih.govbroadinstitute.org. These synergy ratios provided preliminary evidence for the specific targets or mechanisms of action of each Rhodblock within the broader Rho signaling cascade.

Table 1: Synergy Ratios of Rhodblocks with Rho Pathway Proteins

| Rhodblock | RhoA | Pebble | RacGAP50C | Diaphanous | Citron Kinase | Rho Kinase (Rok) |

| Rhodblock 1 | Medium | Strong | Weak | Medium | Medium | Medium |

| Rhodblock 2 | Weak | Medium | Weak | Weak | Weak | Weak |

| Rhodblock 3 | Medium | Medium | Weak | Medium | Medium | Medium |

| Rhodblock 4 | Medium | Weak | Weak | Weak | Weak | Weak |

| Rhodblock 5 | Weak | Weak | Weak | Weak | Weak | Weak |

| Rhodblock 6 | Strong | Strong | Medium | Strong | Strong | Strong |

| Rhodblock 7 | Weak | Weak | Weak | Weak | Weak | Weak |

| Rhodblock 8 | Medium | Weak | Weak | Weak | Weak | Weak |

Synergy Ratios are qualitatively categorized based on interaction strength: Strong (>4), Medium (2-4), Weak (1.3-2). Data derived from nih.govbroadinstitute.org.

Table 2: Effects of Rhodblocks on Cytokinesis Proteins in Drosophila Cells

| Rhodblock | Effect on Phospho-MRLC Localization | Effect on Anillin Localization | Notes on Microtubules |

| Control | Intact furrow | Intact furrow | Normal |

| Rhodblock 1a | Mislocalized/Missing furrow | Intact furrow | Bundled into multiple structures |

| Rhodblock 3 | Mislocalized/Missing furrow | Partially mislocalized | Not specified |

| Rhodblock 6 | Mislocalized/Missing furrow | Intact furrow | Not specified |

| Rhodblock 8 | Mislocalized/Missing furrow | Not specified | Not specified |

Effects observed in Drosophila Kc167 cells after treatment with compounds at minimally synergistic concentrations following Rho RNAi sensitization. Data synthesized from nih.govbroadinstitute.orgresearchgate.net.

The Rhodblock series represents a significant advancement in the chemical biology of cell division, providing a valuable toolkit for dissecting the complex regulatory network of the Rho signaling pathway. Further characterization of individual Rhodblocks, including this compound, promises to deepen our understanding of cytoskeletal dynamics and cell division fidelity.

Compound List:

Rhodblock 1

Rhodblock 1a

Rhodblock 1b

Rhodblock 1c

Rhodblock 2

Rhodblock 3

this compound

Rhodblock 5

Rhodblock 6

Rhodblock 7

Rhodblock 8

Mechanistic Dissection of Rhodblock 4 Action Within the Rho Pathway

Investigation of Differential Perturbation of Rho Pathway Proteins by Rhodblocks

A key finding from the study of Rhodblock compounds is that they differentially perturb various proteins within the Rho pathway. nih.gov This was established by examining the synergistic interactions between each Rhodblock and the partial depletion of several key pathway components. nih.gov Because the Rho pathway is a complex network rather than a linear sequence, compounds targeting different proteins are expected to exhibit unique patterns of genetic interaction. nih.govmdpi.com This approach allows for the functional classification of small molecule inhibitors and provides insight into their potential molecular targets. nih.gov

Each Rhodblock compound, including Rhodblock 4, displayed a unique "synergy pattern" or fingerprint, indicating distinct mechanisms of action. nih.gov The strength of the synergy is measured by a ratio, where a higher number indicates a stronger interaction. For this compound, the analysis revealed a specific pattern of interactions. The strongest synergistic interactions for this compound were observed with the depletion of RhoA itself and the effector protein Diaphanous. Moderate interactions were seen with the GEF Pebble and the GAP RacGAP50C, while weaker or insignificant interactions were noted with Citron kinase and Rho kinase. nih.gov

This unique profile suggests that this compound's mechanism of action may be closely linked to the functions of RhoA and Diaphanous. The strong synergy with Diaphanous, a formin that promotes actin nucleation, points towards a potential disruption of actin filament assembly at the contractile ring. nih.govnih.gov The differential synergy across the panel of pathway components underscores the value of this chemical-genetic approach in dissecting a complex signaling network and functionally distinguishing inhibitors that produce similar terminal phenotypes. nih.gov

| RNAi Target | Protein Class | Synergy Interaction with this compound |

|---|---|---|

| RhoA | GTPase | Strong |

| Pebble | GEF | Medium |

| RacGAP50C | GAP | Medium |

| Diaphanous | Effector | Strong |

| Citron kinase | Effector | Weak |

| Rho kinase | Effector | Weak |

Note: Interaction strength is based on synergy ratios reported in the source literature, where strong interactions have a ratio >4, medium interactions are between 2-4, and weaker interactions are between 1.3-2. nih.gov

Subcellular Impact of this compound on Cytoskeletal Dynamics and Protein Localization

The Rho GTPase pathway is a master regulator of the actin cytoskeleton, controlling its structure and dynamics to drive processes like cell migration and division. cytoskeleton.comnih.govmdpi.com Inhibitors of this pathway, such as this compound, are therefore expected to have significant impacts on cytoskeletal organization and the subcellular localization of associated proteins.

The most direct evidence of this compound's impact on subcellular events is its effect on the localization of phosphorylated myosin regulatory light chain (MRLC). nih.gov During cytokinesis, a concentrated band of phospho-MRLC appears at the cell's equator, marking the site of the contractile ring. nih.gov Treatment with this compound disrupts this process, causing a marked decrease in phospho-MRLC at the cleavage furrow and its mislocalization throughout the cell. nih.gov Since MRLC phosphorylation is a key step in activating myosin II's motor activity, this disruption directly impairs the contractility of the actomyosin (B1167339) ring, which is essential for furrow ingression. nih.gov

While detailed studies on this compound's effect on other specific cytoskeletal proteins like actin, anillin, or septins have not been reported, its demonstrated impact on phospho-MRLC localization is a clear indicator of its interference with cytoskeletal dynamics at a critical juncture of cell division. nih.gov The mislocalization of this single protein is sufficient to halt the entire process of cytokinesis, leading to the formation of binucleate cells. nih.gov This highlights the profound subcellular consequences of inhibiting the Rho pathway with compounds like this compound.

Comparative Biological Activity and Interspecies Responses to Rhodblock 4

Effects of Rhodblock 4 on Cytokinesis in Drosophila Cell Models

In Drosophila cells, the Rho pathway is a central regulator of cytokinesis, the final step of cell division that results in two daughter cells. The correct localization and activation of key proteins at the cleavage furrow are paramount for the successful completion of this process. This compound, as part of a larger group of compounds known as Rhodblocks, has been shown to interfere with the function of the Rho pathway during cytokinesis.

A key function of the Rho pathway in this context is the localization and activation of myosin II at the cleavage furrow, a process that can be monitored by observing the phosphorylation of the myosin regulatory light chain (MRLC). Studies have indicated that several Rhodblock compounds lead to a decrease in phosphorylated MRLC at the cleavage furrow, disrupting the formation of a functional contractile ring.

To further dissect the specific targets of these compounds within the Rho pathway, chemical-genetic interaction studies have been performed. In these experiments, Drosophila cells are sensitized by partially depleting specific Rho pathway proteins using RNA interference (RNAi). The synergistic effect of a compound with the depletion of a particular protein can provide clues about the compound's mechanism of action. This compound has been shown to exhibit a unique pattern of synergistic interactions with different components of the Rho pathway, suggesting a distinct mode of action compared to other Rhodblocks.

The table below presents the synergy ratios for this compound in Drosophila cells sensitized by partial RNAi of key Rho pathway proteins. A higher synergy ratio indicates a stronger potentiation of the RNAi phenotype by the compound, suggesting that the compound and the depleted protein may function in the same pathway.

| RNAi Target | Function | Synergy Ratio with this compound |

|---|---|---|

| RhoA | Core Rho GTPase | 2.8 |

| Pebble (GEF) | Guanine (B1146940) nucleotide exchange factor (activator) | 1.5 |

| RacGAP50C (GAP) | GTPase-activating protein (inactivator) | 1.8 |

| Diaphanous | Effector (actin polymerization) | 4.2 |

| Citron kinase | Effector (cytokinesis) | 3.1 |

| Rho kinase | Effector (myosin activation) | 1.9 |

The data indicates that this compound shows the strongest synergistic interaction with the depletion of Diaphanous, an effector protein involved in actin polymerization. This suggests that this compound may primarily interfere with the actin-related functions of the Rho pathway during Drosophila cytokinesis. The moderate synergy with RhoA and Citron kinase further supports its role in disrupting the contractile ring machinery.

Assessment of this compound Activity in Plant Systems (Arabidopsis thaliana)

While the effects of this compound have been characterized in an animal model system, its activity in plant systems such as Arabidopsis thaliana is not well-documented. Plants possess a unique subfamily of Rho GTPases, known as ROPs (Rho-related GTPases from plants), which, despite their sequence similarity to animal Rac GTPases, have evolved distinct regulatory and effector networks. These differences suggest that the efficacy and mode of action of Rho pathway inhibitors like this compound may differ significantly between animal and plant cells.

Given that ROPs are implicated in the regulation of the actin cytoskeleton and vesicle trafficking, both of which are essential for maintaining the polar localization of PIN proteins, it is plausible that an inhibitor of ROP function could disrupt PIN2 localization. For instance, disruption of the actin cytoskeleton has been shown to affect the trafficking and stability of PIN proteins at the plasma membrane. Therefore, if this compound were to inhibit ROP activity in Arabidopsis, one might hypothesize a resulting mislocalization of PIN2, leading to altered auxin distribution and observable defects in root development. However, without direct experimental evidence of this compound's effect on Arabidopsis, this remains a topic for future investigation.

The potential for differential efficacy of this compound in Drosophila and Arabidopsis stems from the significant evolutionary divergence of their respective Rho GTPase pathways. While the core function of Rho GTPases as molecular switches is conserved, the proteins that regulate their activity (GEFs and GAPs) and the downstream effectors that execute their functions have undergone considerable diversification.

Plants lack clear orthologs of many animal Rho effectors, and instead have evolved unique ROP-interacting proteins. cytoskeleton.com This suggests that the signaling cascades downstream of ROP activation are distinct from those in animals. Furthermore, the regulatory proteins that control the GTP/GDP cycle of ROPs also show plant-specific features. These differences in the molecular architecture of the Rho pathway between animals and plants could lead to variations in the binding affinity and inhibitory potential of a small molecule like this compound. The binding pocket for the inhibitor on the target protein in Drosophila may not be conserved in the corresponding ROP GTPase in Arabidopsis, potentially rendering the compound less effective or completely inactive in the plant system.

Implications for Evolutionary Conservation and Divergence of Rho Pathway Function

The comparative analysis of this compound's activity, or potential activity, in Drosophila and Arabidopsis highlights both the conserved and divergent aspects of Rho GTPase signaling in eukaryotes. The fundamental role of Rho GTPases in controlling cytoskeletal dynamics and cell polarity appears to be a deeply conserved feature, essential for processes as distinct as animal cell cytokinesis and plant morphogenesis.

However, the molecular components that constitute the pathway have evolved and adapted to the specific cellular and developmental contexts of each kingdom. The diversification of regulatory and effector proteins has allowed for the functional specialization of the Rho pathway to meet the unique demands of animal and plant life. For example, the intricate regulation of the contractile ring in animal cytokinesis is a specialized function that is not present in the same form in plant cell division, which involves the formation of a cell plate.

The study of chemical inhibitors like this compound provides a powerful tool to probe these evolutionary differences. A compound that is highly effective in one organism but not in another can point to subtle but critical differences in the structure and function of the target proteins. Ultimately, a deeper understanding of the species-specific responses to such inhibitors will not only advance our knowledge of Rho pathway evolution but also inform the development of more targeted therapeutic and agricultural applications.

Advanced Methodologies for Elucidating Rhodblock 4 S Research Utility

Application of Immunofluorescence Microscopy for Phenotypic Characterization

Immunofluorescence microscopy serves as a powerful tool for visualizing the localization and abundance of specific proteins within cells, making it instrumental in characterizing the phenotypic effects of compounds like Rhodblock 4. By employing fluorescently labeled antibodies against key cellular components, researchers can observe morphological changes and protein distribution patterns altered by chemical treatments. This approach allows for a detailed, visual assessment of how this compound impacts cellular structures and dynamics, particularly in the context of cell division processes regulated by the Rho pathway.

A critical application of immunofluorescence microscopy in studying this compound involves the visualization of phosphorylated Myosin Regulatory Light Chain (MRLC) and the dynamics of the cleavage furrow during cytokinesis. The Rho pathway is known to regulate the assembly and contraction of the actomyosin (B1167339) ring, which is essential for the physical separation of daughter cells. Phosphorylation of MRLC is a key step in activating myosin II, a motor protein crucial for furrow ingression.

Studies utilizing Drosophila Kc167 cells have employed immunofluorescence microscopy to examine the effects of Rhodblocks, including those that likely encompass this compound's mechanism of action, on MRLC localization and cleavage furrow formation researchgate.netnih.govbroadinstitute.org. Researchers visualize MRLC using phospho-specific antibodies, alongside markers for other cellular structures like tubulin and DNA researchgate.netbroadinstitute.org. By analyzing the fluorescence intensity and distribution of phospho-MRLC at the cleavage furrow, researchers can determine if a compound like this compound interferes with myosin activation or its proper localization nih.govbroadinstitute.org.

The data generated from these experiments often involve quantifying fluorescence intensities across the cleavage furrow using linescans, allowing for a comparative analysis of treated versus control cells researchgate.netbroadinstitute.org. For instance, a control cell typically exhibits concentrated phospho-MRLC at the furrow, indicating an intact structure. In contrast, treatment with certain Rhodblocks can lead to a decrease in phospho-MRLC levels or its mislocalization away from the cleavage furrow, resulting in disrupted furrow dynamics researchgate.netnih.govbroadinstitute.org. Specific observations have shown that while some Rhodblocks may allow for the formation of a furrow structure marked by other proteins like Anillin, they prevent the necessary accumulation of phospho-MRLC within that furrow researchgate.netbroadinstitute.org. This detailed visual and quantitative analysis provides direct evidence of this compound's impact on a critical downstream effector of the Rho pathway.

| Rhodblock | Phospho-MRLC at Cleavage Furrow | Anillin at Cleavage Furrow | Cleavage Furrow Integrity | Notes |

| Control | Concentrated | Concentrated | Intact | researchgate.netbroadinstitute.org |

| Rhodblock 6 | Absent/Mislocalized | Concentrated | Furrow formed by Anillin, but MRLC absent | researchgate.netbroadinstitute.org |

| Rhodblocks 1-8 (general effect) | Decreased/Mislocalized | Prevented accumulation/Mislocalized | Disrupted dynamics | researchgate.netnih.govbroadinstitute.org |

Strategies for Identifying Direct Molecular Targets of Small Molecule Inhibitors

Identifying the precise molecular targets of small molecule inhibitors like this compound is fundamental to understanding their mechanism of action and predicting potential off-target effects. A multi-pronged approach is typically employed, combining phenotypic screening with biochemical and genetic validation methods nih.govresearchgate.net.

One strategy involves initial phenotypic screening, where compounds are tested for their ability to modulate specific cellular processes, such as cytokinesis defects, often in sensitized cellular backgrounds (e.g., using RNA interference against a pathway component) nih.govresearchgate.net. Compounds that elicit a desired phenotype, like those in the Rhodblock series that affect cytokinesis, are then subjected to further investigation nih.govnih.gov. This often includes testing the compounds against known components of the targeted pathway. For example, Rhodblock 6 was identified as an inhibitor of Rho kinase (Rok) through in vitro assays nih.gov. However, for other Rhodblocks, in vitro assays revealed they did not inhibit Rok, suggesting they act on different targets within the Rho pathway nih.gov. This differential activity profiling is key to dissecting the specific roles of various pathway proteins.

Furthermore, target identification can involve biochemical assays, such as enzyme activity assays or binding studies, using purified proteins or cell lysates nih.govresearchgate.net. Cell-based assays that monitor specific signaling events, like protein phosphorylation or localization, can also be used to infer target engagement nih.govplos.org. By systematically testing compounds against a panel of potential targets or by using techniques like chemical proteomics, researchers can pinpoint the direct molecular interactions of this compound nih.govresearchgate.net. The ability of probes to perturb pathways without removing the protein itself is also valuable for identifying targets involved in scaffolding functions researchgate.net.

Utilizing this compound as a Chemical Probe for Dissecting Rho Pathway Components and Functions

This compound, along with other compounds in the Rhodblock series, serves as a valuable chemical probe for dissecting the intricate components and functions of the Rho pathway nih.govresearchgate.net. Chemical probes are tools that allow researchers to manipulate specific biological processes or molecular targets in a controlled manner, thereby illuminating the roles of these components within a larger signaling network.

The Rho pathway is a critical regulator of the cytoskeleton, cell migration, and cell division, processes that are complex and involve numerous interacting proteins nih.govmdpi.comnih.gov. By selectively inhibiting or modulating specific nodes within this pathway, this compound can help delineate the contributions of different proteins to cellular outcomes. For instance, by observing how this compound treatment affects MRLC phosphorylation and cleavage furrow dynamics, researchers can infer the role of its specific target(s) in myosin activation and cytokinesis researchgate.netnih.govbroadinstitute.org. The capacity of Rhodblocks to perturb Rho pathway proteins differentially allows for the dissection of the pathway's mechanism during cytokinesis and other cellular events nih.gov.

Moreover, chemical probes like this compound offer an advantage over genetic knockdowns in that they allow for the manipulation of protein function without eliminating the protein entirely. This is particularly useful for studying proteins with scaffolding roles or those where complete depletion might lead to compensatory mechanisms or pleiotropic effects researchgate.net. By providing a means to modulate pathway activity with temporal and dose control, this compound enables researchers to investigate the order of events, functional redundancy, and the interplay between different components of the Rho signaling cascade researchgate.net. This makes this compound an indispensable tool for advancing our understanding of Rho pathway signaling and its implications in cellular biology.

Compound List:

this compound

Broader Academic Implications and Future Research Trajectories of Rhodblock 4

Contribution of Rhodblock 4 to Understanding Rho Pathway Complexity and Regulation

This compound contributes to deciphering the intricate complexity and regulatory mechanisms of the Rho pathway by acting as a modulator of Rho GTPase activity. Research has identified that compounds within the "Rhodblock" series, including Rhodblock 6, target Rho kinase (ROCK), a key downstream effector in the Rho pathway broadinstitute.orgnih.govresearchgate.netnih.gov. ROCK is involved in regulating the actin cytoskeleton, cell shape, motility, and gene expression nih.gov. By inhibiting ROCK, Rhodblock compounds can disrupt stress fibers, which are bundles of actin filaments and myosin II that generate contractile forces within the cell mdpi.comresearchgate.netscitechnol.com. This disruption provides insights into the critical role of RhoA and its effector ROCK in maintaining cytoskeletal tension and organization mdpi.com. Furthermore, the differential effects of various Rhodblocks on cells with depleted Rho pathway proteins suggest that these compounds can perturb different components of the Rho pathway, allowing researchers to dissect specific signaling cascades broadinstitute.orgnih.gov. This ability to selectively modulate aspects of Rho signaling aids in understanding the pathway's complexity, including feedback loops and interactions with other cellular processes.

Potential for this compound in Advanced Cell Biology Research on Cytoskeletal Organization and Cell Division

This compound and related compounds hold significant potential for advanced cell biology research, particularly concerning cytoskeletal organization and cell division. Studies have shown that Rhodblocks can interfere with the correct localization of phosphorylated myosin light chain (MRLC) at the cleavage furrow during cytokinesis broadinstitute.orgnih.govresearchgate.net. This mislocalization is a critical defect that can lead to failed cytokinesis and the formation of binucleated cells broadinstitute.orgnih.govnih.govsdbonline.orgelifesciences.org. For instance, Rhodblock 1a has been observed to disrupt the cortical proteins necessary for proper furrow formation, suggesting its utility in studying the coordination between microtubule-bound and cortical Rho pathway activities nih.gov. Additionally, Rhodblock 6, identified as a ROCK inhibitor, causes the disappearance of actin stress fibers in human cells, demonstrating its impact on cytoskeletal architecture researchgate.net. The ability of these compounds to induce specific cytoskeletal defects and cell division abnormalities makes them valuable tools for investigating the precise molecular events that govern cell division and cytoskeletal dynamics.

Future Directions in Chemical Probe Development for Rho GTPase Signaling Pathways

Exploration of Rho Pathway Dysregulation through Chemical Modulation with this compound and Analogs

This compound and its analogs offer a means to explore the consequences of Rho pathway dysregulation, which is implicated in various diseases, including cancer and neurodegenerative disorders broadinstitute.orgfrontiersin.orgnih.govresearchgate.netfrontiersin.org. For example, RhoA hyperactivity is associated with cancer metastasis, and inhibiting this pathway with compounds like this compound could be a therapeutic strategy nih.govmdpi.com. Furthermore, ROCK inhibitors, such as those represented by the Rhodblock series, have shown potential in treating conditions like glaucoma and retinal diseases medchemexpress.com. In the context of cancer, ROCK inhibitors have also been investigated for their ability to induce synthetic lethality in BRCA2-deficient cells, suggesting a role in targeted cancer therapy by exploiting specific vulnerabilities arising from pathway dysregulation nih.govelifesciences.org. By using this compound and its analogs, researchers can experimentally induce or mimic Rho pathway dysregulation to study its downstream effects, identify compensatory mechanisms, and screen for potential therapeutic interventions. The exploration of analogs could lead to compounds with improved pharmacological properties for in vivo studies and clinical applications.

Q & A

Q. What is the mechanism of Rhodblock 4 in modulating cytokinesis, and how does it differ from other Rho pathway inhibitors?

this compound disrupts cytokinesis by targeting Rho-associated signaling pathways, specifically altering the spatial distribution of phosphorylated myosin regulatory light chain (pMRLC) and Anillin, key regulators of actomyosin contractility. Unlike Rhodblock 1a–7 variants, this compound exhibits distinct fluorescence intensity patterns in pMRLC and Anillin localization, suggesting selective inhibition of RhoA/ROCK-dependent contractile ring assembly . To validate this, researchers should compare dose-response curves and subcellular localization via fluorescence microscopy, as demonstrated in studies using HeLa cells .

Q. What experimental protocols are recommended for detecting this compound’s effects on cytoskeletal dynamics?

Standard protocols involve:

- Fluorescence microscopy : Co-staining for pMRLC (contractility marker), Anillin (scaffold protein), and DNA (cell cycle phase) to visualize cytokinetic defects .

- Line-scan analysis : Quantify fluorescence intensity gradients across the cell equator to assess asymmetric protein distribution during cytokinesis failure .

- Controls : Include untreated cells and parallel experiments with other Rho inhibitors (e.g., Y-27632) to benchmark specificity .

Q. How can researchers ensure reproducibility when studying this compound’s dose-dependent effects?

- Concentration gradients : Test a range (e.g., 1–50 µM) to identify threshold concentrations for phenotypic changes.

- Replication : Perform triplicate experiments with independent cell cultures to account for biological variability .

- Data transparency : Document raw fluorescence images, quantification parameters (e.g., exposure time, thresholding), and statistical methods (e.g., ANOVA for inter-sample variance) in research protocols .

Advanced Research Questions

Q. How should researchers address contradictory findings in this compound’s efficacy across different cell lines or experimental conditions?

Contradictions may arise from cell-type-specific Rho signaling dependencies or variations in drug uptake. Methodological solutions include:

- Systematic parameter testing : Compare cell permeability (via flow cytometry with fluorescent this compound analogs) and RhoA activation states (G-LISA assays) across lines .

- Meta-analysis : Aggregate data from public repositories (e.g., Cell Image Library) to identify trends in phenotype penetrance .

- Controls for off-target effects : Use CRISPR-based RhoA knockdowns to isolate this compound’s pathway-specific actions .

Q. What integrated methodologies can elucidate this compound’s dual roles in cytokinesis and cell adhesion?

Combine:

- Live-cell imaging : Track real-time cytoskeletal rearrangements in cells expressing GFP-tagged RhoA .

- Traction force microscopy : Measure adhesion strength changes under this compound treatment to correlate contractility inhibition with substrate detachment .

- Transcriptomic profiling : RNA-seq to identify downstream effectors (e.g., LIM kinase, mDia) modulated post-treatment .

Q. Which statistical approaches are optimal for analyzing high-content screening data involving this compound?

- Multivariate analysis : Apply principal component analysis (PCA) to fluorescence intensity datasets to distinguish primary (pMRLC loss) vs. secondary (Anillin mislocalization) effects .

- Machine learning : Train classifiers on image datasets to automate phenotype categorization (e.g., "binucleation" vs. "blebbing") .

- Error correction : Use Bonferroni correction or false discovery rate (FDR) controls when testing multiple hypotheses .

Methodological Best Practices

- Data management : Archive raw microscopy files, annotated protocols, and analysis scripts in FAIR-compliant repositories (e.g., Zenodo) .

- Ethical reporting : Disclose negative results (e.g., lack of effect in certain cell lines) to avoid publication bias .

- Interdisciplinary collaboration : Consult biostatisticians for power calculations and bioinformaticians for pathway enrichment analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.